![molecular formula C25H20ClF4N3O2S B2883603 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine CAS No. 439094-05-0](/img/structure/B2883603.png)
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine” is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Researchers have developed numerous synthetic routes and methodologies to create quinazolinone derivatives and other closely related compounds. For instance, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones through intramolecular electrophilic cyclization showcases the versatility of such compounds in organic synthesis. This process involves reactions with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, illustrating the complex chemical transformations these molecules can undergo (Kut, Onysko, & Lendel, 2020). Similarly, the synthesis of 2-chloro-4-methylquinolines with sulfur nucleophiles and subsequent reactions highlight the pivotal role of sulfur in enhancing the biological activity and chemical properties of these molecules (Aleksanyan & Hambardzumyan, 2014).
Biological Activities
Quinazolinone derivatives and related compounds exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. For example, certain sulfur-containing quinazolinone derivatives have been identified for their potential in antitumor and antimicrobial therapies, underscoring the significant interest in these compounds for drug development (Nguyen et al., 2020). Additionally, the exploration of substituted benzoquinazolinones for cytotoxicity against cancer cell lines demonstrates the ongoing research into their applicability in cancer treatment (Nowak et al., 2015).
Methodological Development
The advancement in methodological approaches for synthesizing these compounds is also noteworthy. For example, the one-pot synthesis of fluorinated heterocyclic compounds via microwave irradiation presents a rapid and efficient method for producing complex molecules, potentially useful in various scientific applications (Loghmani-Khouzani, Sadeghi, & Ranjbar‐Karimi, 2005). This innovative approach signifies the evolution of synthetic strategies to accommodate the growing demand for sophisticated molecules in research.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF4N3O2S/c1-34-21-10-16-20(11-22(21)35-2)32-24(36-13-17-18(26)7-4-8-19(17)27)33(23(16)31)12-14-5-3-6-15(9-14)25(28,29)30/h3-11,31H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHXOXKOJMLYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC(=CC=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

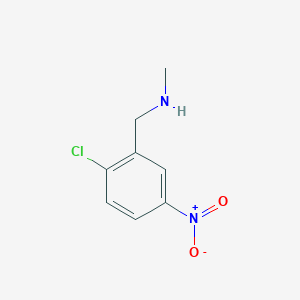
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2883521.png)


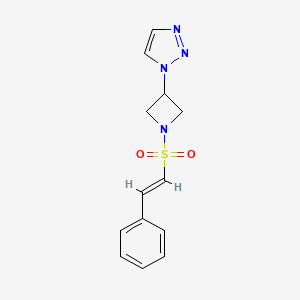
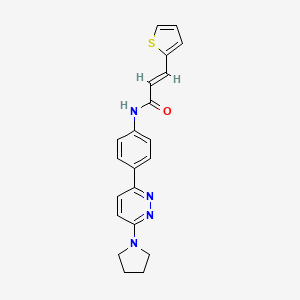
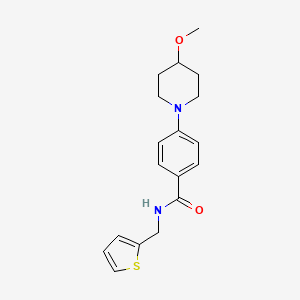

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)
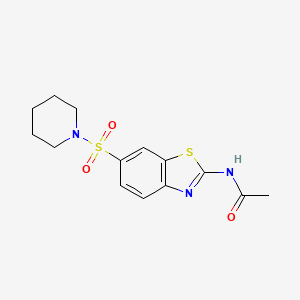
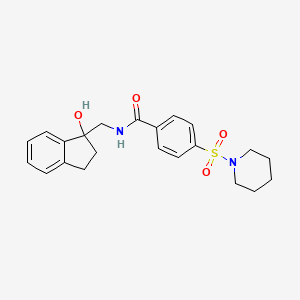
![N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2883540.png)
![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)
